N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Overview

Description

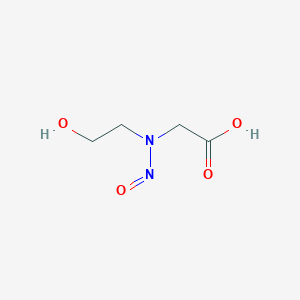

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties, making them a subject of extensive research in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitroso group (-NO) attached to an amine, along with hydroxyethyl and carboxymethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine typically involves the reaction of ethanolamine with nitrous acid. The reaction conditions include maintaining a low temperature to control the formation of the nitrosamine and prevent the decomposition of reactants. The process can be summarized as follows:

- The reaction mixture is stirred, and the product is extracted using an organic solvent such as dichloromethane.

- The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain the desired nitrosamine.

Ethanolamine: is reacted with in an acidic medium (usually hydrochloric acid) at low temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

- Continuous addition of ethanolamine and sodium nitrite to a reactor containing hydrochloric acid.

- Maintaining the reaction temperature using a cooling system to ensure the stability of the reactants and products.

- Using large-scale extraction and purification techniques to isolate the nitrosamine.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The hydroxyethyl and carboxymethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.

Biology: Research on its carcinogenic properties helps in understanding the mechanisms of cancer development.

Medicine: It is used in studies related to drug development and the effects of nitrosamines on human health.

Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The molecular targets include DNA and proteins, and the pathways involved are related to the activation of nitrosamines to form reactive intermediates that interact with cellular macromolecules.

Comparison with Similar Compounds

Methyldiethanolamine: Similar in structure but with different functional groups.

N-(2-Hydroxyethyl)piperazine: Contains a piperazine ring instead of the nitroso group.

N-(2-Hydroxyethyl)formamide: Similar hydroxyethyl group but lacks the nitroso group.

Uniqueness: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine is unique due to the presence of both hydroxyethyl and carboxymethyl groups along with the nitroso group, which imparts specific chemical reactivity and biological activity. Its potential carcinogenic properties make it a compound of significant interest in research related to cancer and toxicology.

Biological Activity

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMA) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with HECMA.

Chemical Structure and Properties

HECMA belongs to the class of N-nitroso compounds, which are known for their diverse biological effects, including mutagenicity and carcinogenicity. The chemical structure can be represented as follows:

- Chemical Formula : C₅H₈N₂O₃

- Molecular Weight : 144.13 g/mol

The biological activity of HECMA primarily revolves around its ability to induce genotoxic effects. Research indicates that nitrosamines can undergo metabolic activation, leading to the formation of reactive intermediates capable of causing DNA damage. The following mechanisms have been identified:

- Formation of Reactive Metabolites : HECMA can be activated by enzymes such as alcohol dehydrogenase, leading to the generation of mutagenic metabolites .

- DNA Damage : Studies have shown that HECMA and its metabolites can cause single-strand breaks in DNA, contributing to its genotoxic potential .

Mutagenicity Testing

The mutagenic potential of HECMA has been assessed using various bacterial strains, notably Salmonella typhimurium. The results from these assays are summarized in the following table:

| Compound | Test System | Mutagenicity Result |

|---|---|---|

| This compound | TA 98, TA 100 | Positive with metabolic activation |

| N-nitroso-2-hydroxymorpholine | TA 100 | Positive |

| N-nitroso-(2-hydroxyethyl)-glycine | TA 98, TA 100 | Negative |

The data indicate that HECMA exhibits mutagenic properties primarily when metabolic activation occurs, highlighting the role of enzymatic processes in its biological activity .

Case Studies and Research Findings

Several studies have explored the implications of HECMA exposure in various biological contexts:

- Carcinogenicity Studies : Long-term rodent studies have demonstrated that exposure to nitrosamines like HECMA can lead to tumor development in specific organs, particularly the liver and lungs. These findings are consistent with observations made for other nitrosamines .

- Genotoxicity Assessments : In vivo studies have confirmed that administration of HECMA leads to significant DNA damage in liver tissues, evidenced by increased levels of DNA strand breaks .

- Comparative Analysis : When compared with other nitrosamines, HECMA shows a unique pattern of organ specificity for tumor induction, suggesting that slight structural variations can significantly influence biological outcomes .

Toxicological Profile

The toxicological profile of HECMA includes acute toxicity assessments and chronic exposure studies. Key findings include:

Properties

IUPAC Name |

2-[2-hydroxyethyl(nitroso)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLVGMHDHVCTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230397 | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80556-89-4 | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080556894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.